4-Methyl-2-nitrophenol

Description

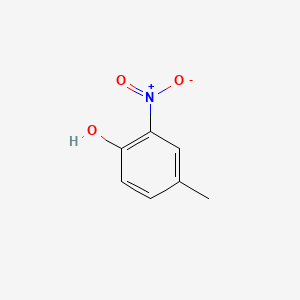

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDNSSSQVSOXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026961 | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS] | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitro-4-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | 2-Nitro-4-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12167-20-3, 119-33-5, 68137-08-6 | |

| Record name | NITROCRESOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, methylnitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012167203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(Or 4)-methyl-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92KPK2NL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methyl-2-nitrophenol chemical properties and structure

An In-depth Technical Guide to 4-Methyl-2-nitrophenol: Properties, Synthesis, and Applications

Introduction

This compound, also widely known as 2-nitro-p-cresol, is an important aromatic organic compound that serves as a critical intermediate in the synthesis of a wide array of chemicals. Its unique molecular architecture, featuring a phenol backbone substituted with both a methyl and a nitro group, imparts a distinct set of chemical properties that are leveraged in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, reactivity, and key applications, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a benzene ring functionalized with a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, and a methyl group (-CH₃) at position 4. The electron-withdrawing nature of the nitro group positioned ortho to the hydroxyl group significantly influences the compound's acidity and reactivity.

Caption: Chemical structure of this compound.

A summary of its key identifiers and physicochemical properties is presented below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3][4] |

| Synonyms | 2-Nitro-p-cresol, 4-Hydroxy-3-nitrotoluene | [4][5][6][7] |

| CAS Number | 119-33-5 | [2][5][6][8] |

| Molecular Formula | C₇H₇NO₃ | [2][4][5][6] |

| Molecular Weight | 153.14 g/mol | [2][5][6] |

| Appearance | Yellow to brownish crystalline solid | [9][10][11][12] |

| Melting Point | 27-36.5 °C | [11][12][13] |

| Boiling Point | 231.1 °C at 760 mmHg | [7][13] |

| Solubility | Slightly soluble in water; Soluble in ethanol, methanol | [7][9][10][11] |

| Density | ~1.3 g/cm³ | [13] |

| Flash Point | 108 °C (closed cup) | [5][13] |

| Vapor Pressure | 0.0419 mmHg at 25°C | [7][11] |

The presence of both a polar hydroxyl and a nitro group, along with a nonpolar aromatic ring and methyl group, gives the molecule moderate polarity. This structure allows for limited solubility in water but good solubility in polar organic solvents.[10]

Spectroscopic Profile

Structural elucidation and purity assessment of this compound are routinely performed using standard spectroscopic techniques. Authoritative spectral data is publicly available through databases such as PubChem and the NIST WebBook.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals, including those of the aromatic ring, the methyl carbon, and carbons bearing the hydroxyl and nitro groups.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the phenol group, characteristic peaks for aromatic C-H and C=C stretching, and strong absorption bands corresponding to the symmetric and asymmetric stretching of the N-O bonds in the nitro group.[3][4]

-

Mass Spectrometry: Electron ionization mass spectrometry typically shows a prominent molecular ion peak corresponding to its molecular weight.[3]

Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the electrophilic nitration of p-cresol. The choice of nitrating agent and reaction conditions is critical as it dictates the regioselectivity, yield, and purity of the final product.

Caption: Generalized workflow for the synthesis of this compound.

Below is a comparative analysis of two prevalent methods.

| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity | Key Advantages | Key Disadvantages |

| Mixed Acid Nitration | p-Cresol | Nitric Acid, Sulfuric Acid | Several hours | Moderate to High | Variable | Inexpensive, well-established method | Formation of isomeric byproducts, potential for over-nitration, safety concerns |

| CAN Nitration | p-Cresol | Cerium(IV) Ammonium Nitrate (CAN), Acetonitrile | 30 minutes | ~95% | High (single product) | High regioselectivity, rapid reaction, high yield, milder conditions | CAN is a relatively expensive reagent |

(Data sourced from BenchChem[1])

Experimental Protocol 1: Direct Nitration of p-Cresol with Mixed Acid

This traditional method employs a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring.

Methodology:

-

In a flask cooled in an ice-salt bath (0-5°C), slowly add concentrated sulfuric acid to a solution of p-cresol in a suitable solvent like dichloromethane.

-

Maintain the temperature below 5°C and, with vigorous stirring, add a pre-cooled mixture of nitric acid and sulfuric acid dropwise. The low temperature is crucial to control the exothermic reaction and prevent over-nitration and byproduct formation.

-

After the addition is complete, allow the reaction to proceed for several hours, monitoring its progress via Thin-Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.[1]

Experimental Protocol 2: Direct Nitration of p-Cresol with Cerium(IV) Ammonium Nitrate (CAN)

This method offers a milder and more regioselective alternative to mixed acid nitration, often resulting in a cleaner product with higher yield.

Methodology:

-

Dissolve p-cresol in acetonitrile in a reaction flask at room temperature.

-

To this solution, add Cerium (IV) Ammonium Nitrate (CAN) portion-wise over 10 minutes with continuous stirring.

-

Continue stirring for an additional 20 minutes. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, quench it with water.

-

Extract the product using ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as the primary product.[1]

Chemical Reactivity and Applications

This compound is classified as an organonitrate compound and can act as a slight to strong oxidizing agent. It may undergo vigorous or even explosive reactions if mixed with reducing agents or strong bases.[9]

Its utility primarily stems from its role as a versatile chemical intermediate:

-

Dye Manufacturing: It serves as a precursor in the synthesis of various azo dyes and other colorants.[1]

-

Further Synthesis: The hydroxyl group can be alkylated, for instance, to form 4-Methyl-2-nitroanisole, another valuable chemical intermediate.[14]

-

Pharmaceutical and Agrochemical Industries: It is a building block for more complex molecules with biological activity. One notable finding is its ability to inhibit acetylcholinesterase activity in rats, suggesting a potential, albeit preliminary, area of investigation for neurological disorders like Alzheimer's disease.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification:

-

Toxicity: Toxic if ingested and may cause severe injury or death upon skin contact or inhalation.[9][11]

-

Irritation: Causes serious eye irritation and skin irritation.[3][5][15] May also cause respiratory irritation.[3][5]

-

Flammability: It is a combustible material, and its vapors may form explosive mixtures with air when heated.[9]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or under a chemical fume hood.[11][15]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][15]

-

Avoid breathing dust or vapors.[15]

-

Wash hands thoroughly after handling.[15]

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[15]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[15]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from incompatible substances such as reducing agents, strong bases, and sources of ignition.[9][11]

Conclusion

This compound is a compound of significant industrial and research interest. Its well-defined chemical properties and versatile reactivity make it a cornerstone intermediate for numerous synthetic applications. A thorough understanding of its synthesis, particularly the trade-offs between different methodologies, and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory and in industrial processes. Its potential biological activities, such as acetylcholinesterase inhibition, warrant further exploration by the drug development community.

References

- Matrix Fine Chemicals. (n.d.). This compound | CAS 119-33-5.

- Solubility of Things. (n.d.). This compound.

- Pharmaffiliates. (n.d.). This compound | CAS No : 119-33-5.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemSrc. (2025). This compound | CAS#:119-33-5.

- NIST. (n.d.). Phenol, 4-methyl-2-nitro-. NIST Chemistry WebBook.

- Stenutz. (n.d.). 2-nitro-4-methylphenol.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Chloro-2-nitrophenol. Retrieved from a similar nitrophenol compound's SDS for general hazard comparison.

- Chemical-Suppliers. (n.d.). o-Nitro-p-methylphenol | CAS 119-33-5.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CAS 119-33-5 [matrix-fine-chemicals.com]

- 3. This compound | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]

- 5. 4-甲基-2-硝基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 119-33-5 [chemnet.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 4-methyl-2-nitro-phenol | 12167-20-3 [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. echemi.com [echemi.com]

- 12. A12009.14 [thermofisher.com]

- 13. This compound | CAS#:119-33-5 | Chemsrc [chemsrc.com]

- 14. 4-Methyl-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

physical properties of 2-nitro-p-cresol

An In-Depth Technical Guide to the Physical Properties of 2-Nitro-p-cresol

Introduction

2-Nitro-p-cresol, systematically known as 4-methyl-2-nitrophenol, is an important organic compound with the chemical formula C₇H₇NO₃.[1] It serves as a critical intermediate in the synthesis of a variety of products, including dyes, pesticides, and other specialized organic chemicals.[1][2][3] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties is paramount for its safe handling, application in synthetic pathways, and for the characterization of its derivatives. This guide provides a detailed examination of the core , grounded in established experimental data and methodologies.

Chemical Structure

The molecular architecture of 2-nitro-p-cresol consists of a p-cresol (4-methylphenol) backbone with a nitro group (-NO₂) positioned ortho to the hydroxyl group (-OH). This specific arrangement of functional groups dictates its chemical reactivity and physical behavior.

Caption: Workflow for Melting Point Determination.

Protocol 2: Qualitative Solubility Assessment

This protocol establishes the solubility profile of 2-nitro-p-cresol in various solvents, which is essential for designing extraction and crystallization procedures.

Objective: To determine if 2-nitro-p-cresol is soluble, partially soluble, or insoluble in water and common organic solvents.

Methodology:

-

Solvent Preparation: Label separate test tubes for each solvent to be tested (e.g., deionized water, ethanol, hexane). Add 1 mL of each solvent to its respective tube. [4]2. Sample Addition: Add a small, consistent amount of 2-nitro-p-cresol (approx. 25 mg) to each test tube. [5]3. Mixing: Vigorously stir or shake each tube for 60 seconds to ensure maximum interaction between the solute and solvent. [4]4. Observation: After allowing the tubes to stand for 30 seconds, observe the contents. [6] * Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Acid-Base Test: For the aqueous solution, the test can be extended by checking the pH with litmus or pH paper to confirm its acidic nature. [7]Further tests with 5% NaOH and 5% NaHCO₃ solutions can be used to confirm its classification as a weak organic acid. [5][7]

Spectroscopic Data for Structural Confirmation

While a full spectral analysis is beyond the scope of this guide, key spectroscopic data are used to confirm the identity of 2-nitro-p-cresol.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-nitro-p-cresol will show characteristic absorption bands for the O-H stretch of the phenol, aromatic C-H stretches, C=C stretches of the aromatic ring, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group. [8][9]* ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. It will show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons, with chemical shifts and coupling patterns consistent with the substituted aromatic ring. [10][11]

Safety and Handling Considerations

Due to its hazardous nature, strict safety protocols must be followed when working with 2-nitro-p-cresol.

-

Toxicity: The compound is toxic by ingestion, inhalation, and skin absorption. [2][3]All handling should be performed in a chemical fume hood. [12]* Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, is mandatory. [1]For operations with a risk of aerosol generation, a NIOSH-approved respirator should be used. [12]* Incompatibilities: 2-nitro-p-cresol should be stored away from strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides to prevent vigorous or explosive reactions. [12][13]* First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. [1]If ingested, do not induce vomiting; rinse the mouth with water and seek immediate medical advice. [1][12]

Conclusion

The are a direct reflection of its molecular structure. Its defined melting and boiling points, characteristic solubility profile, and weak acidity are all critical parameters that inform its practical application and safe handling in a research and development setting. The experimental protocols detailed herein provide a framework for the reliable and accurate determination of these properties, ensuring scientific integrity and reproducibility.

References

- 2-Nitro para Cresol - Technical Data Sheet. Atul Ltd.

- 2-Nitro-p-cresol CAS#: 119-33-5. ChemWhat.

- Experiment: Solubility of Organic & Inorganic Compounds.

- o-Nitro-p-methylphenol | CAS 119-33-5. Chemical-Suppliers.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Melting point determination. University of Calgary.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE.

- 2-Nitro-p-cresol. Chongqing Chemdad Co., Ltd.

- Solubility of Organic Compounds. University of Toronto.

- 2-Nitro-p-cresol - Optional[FTIR] - Spectrum. SpectraBase.

- Exp 1 - Melting Points. College of the Canyons.

- Experiment 1 - Melting Points. Austin Community College.

- Experiment 1: Melting-point Determinations. Athabasca University.

- Material Safety Data Sheet - this compound, 99%. Cole-Parmer.

- experiment (1) determination of melting points.

- Phenol, 4-methyl-2-nitro-. NIST WebBook.

- Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... ResearchGate.

- Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.

- This compound. PubChem.

- Cresol. PubChem.

- 2-Nitrophenol. PubChem.

- Showing metabocard for 2-Nitro-p-cresol (HMDB0059811). Human Metabolome Database.

- p-Cresol - Solubility. Solubility of Things.

- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Human Metabolome Database.

- p-Cresol. Wikipedia.

- Which is the best organic solvent for nitrophenol solubility and extraction?. ResearchGate.

Sources

- 1. atul.co.in [atul.co.in]

- 2. 2-Nitro-p-cresol | 119-33-5 [chemicalbook.com]

- 3. 2-Nitro-p-cresol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. saltise.ca [saltise.ca]

- 7. scribd.com [scribd.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Nitro-p-cresol(119-33-5) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Nitro-p-cresol(119-33-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-Methyl-2-nitrophenol CAS number 119-33-5

An In-Depth Technical Guide to 4-Methyl-2-nitrophenol (CAS 119-33-5) For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-nitro-p-cresol, is an important organic compound that serves as a versatile intermediate in the synthesis of a wide range of specialty chemicals.[1] With the CAS number 119-33-5, this nitrophenol derivative is characterized by a phenol ring substituted with a methyl group at position 4 and a nitro group at position 2.[2][3] Its unique chemical architecture, featuring an acidic hydroxyl group and an electron-withdrawing nitro group, makes it a valuable building block in the pharmaceutical, dye, and agricultural industries.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, applications, analytical characterization, and safety protocols, offering field-proven insights for laboratory and development settings.

Physicochemical Properties and Identification

This compound typically appears as a yellow to brownish crystalline solid or fused mass.[5][6] The presence of the phenolic hydroxyl and nitro groups contributes to its polarity and reactivity.[4] It is slightly soluble in water but shows greater solubility in organic solvents like ethanol and methanol.[4][7]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 119-33-5 | |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | Yellow to dark yellow to brown solid | [5] |

| Melting Point | 27.0-36.5 °C | [3][5] |

| Boiling Point | 231.1 °C at 760 mmHg | [8] |

| Density | ~1.3 g/cm³ | [8] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [6] |

| Water Solubility | Slightly soluble | [7][9] |

| LogP | 2.17 | [8] |

| pKa | 7.14 (related to MOPS buffer, specific pKa for title compound not found) | |

Caption: Chemical structure of this compound.

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several pathways, with the choice of method depending on factors like desired yield, purity, reagent cost, and scalability. The most common precursor is p-cresol (4-methylphenol).

Table 2: Comparative Analysis of Synthesis Routes

| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Direct Nitration with CAN | p-Cresol | Cerium(IV) Ammonium Nitrate (CAN), NaHCO₃ | 30 minutes | 95 | High | High regioselectivity, rapid reaction, high yield.[1] | CAN is a relatively expensive reagent.[1] |

| Direct Nitration with Mixed Acid | p-Cresol | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Several hours | Moderate to High | Variable | Inexpensive reagents, well-established method.[1] | Formation of isomeric byproducts, potential for over-nitration, safety concerns.[1] |

| Alkaline Hydrolysis | p-Nitro-o-toluidine | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) | 24 hours | 98.1 | >99 | High yield and purity, straightforward procedure.[1] | Longer reaction time, multi-step process to obtain the starting material.[1] |

Experimental Protocol: Direct Nitration of p-Cresol with Mixed Acid

This traditional method remains widely used due to its cost-effectiveness. The key principle is the electrophilic substitution of a nitro group onto the aromatic ring of p-cresol. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Materials:

-

p-Cresol

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Cooling: In a flask equipped with a magnetic stirrer and dropping funnel, dissolve p-cresol in dichloromethane. Cool the flask in an ice-salt bath to maintain a temperature below 5°C.[1]

-

Acid Addition: Slowly add concentrated sulfuric acid to the cooled p-cresol solution while stirring.[1]

-

Nitration: Prepare a pre-cooled mixture of nitric acid and sulfuric acid (nitrating mixture). Add this mixture dropwise to the reaction flask, ensuring the temperature is rigorously maintained below 5°C to prevent over-nitration and the formation of unwanted byproducts.[1]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for several hours at low temperature. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching & Neutralization: Once the reaction is complete, slowly pour the mixture over crushed ice to quench the reaction. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction & Drying: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound product, which can be further purified by recrystallization or chromatography.

Caption: Workflow for synthesis via mixed acid nitration of p-cresol.[1]

Applications in Research and Development

This compound's reactivity makes it a crucial intermediate in several fields.

-

Dye Synthesis: It is a precursor in the manufacturing of various dyes and pigments.[4][10] For example, it is used in the synthesis of p-Cresidine, another important dye intermediate.[10]

-

Pharmaceuticals: The compound serves as a building block in medicinal chemistry for creating more complex molecules.[2][4] Its nitrophenol scaffold is a common feature in various biologically active compounds.

-

Agrochemicals: It is involved in the production of certain pesticides and herbicides.[4]

-

Research Reagent: In a laboratory context, it is used as a reagent in organic analytical chemistry. It has also been investigated for potential biological activities. One study noted that this compound has been shown to inhibit acetylcholinesterase activity in Sprague Dawley rats, suggesting a potential, albeit underexplored, area for neurological research.

Analytical Characterization Techniques

Accurate identification and purity assessment are critical. A combination of chromatographic and spectroscopic methods is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase (RP) HPLC is a common method for analyzing this compound.[11]

Protocol: General RP-HPLC Method

-

Column: C18 or Newcrom R1 stationary phase.[11]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[11]

-

Detection: UV detector, typically monitoring in the range of 254 nm or at the compound's λmax.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[11]

Spectroscopic Analysis

-

Mass Spectrometry (MS): GC-MS is frequently used for identification, with the compound showing a molecular ion peak corresponding to its molecular weight (153.14 g/mol ).[12]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the phenol group, C-H stretches of the aromatic ring and methyl group, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by showing the chemical shifts and coupling patterns of the protons and carbons in the molecule.[12]

Safety, Handling, and Toxicology

This compound is considered a hazardous chemical and must be handled with appropriate precautions.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Description |

|---|---|---|

| Hazard Statements | H315 | Causes skin irritation.[12] |

| H319 | Causes serious eye irritation.[12] | |

| H335 | May cause respiratory irritation.[12] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicology Summary:

-

It is an irritant to the skin, eyes, and mucous membranes.[7][14]

-

Prolonged or significant exposure may cause kidney and liver injury.[12]

-

Aromatic nitro compounds can be toxic and may cause methemoglobinemia upon absorption.[15]

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9]

-

Incompatible materials include strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[6]

-

Use proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

This compound (CAS 119-33-5) is a cornerstone intermediate chemical with significant utility in diverse areas of chemical synthesis. Its straightforward, though often hazardous, production routes and versatile reactivity make it indispensable for creating complex molecules in the pharmaceutical and dye industries. A thorough understanding of its properties, synthesis protocols, and safety requirements is essential for researchers and development professionals to harness its full potential while ensuring safe and efficient laboratory operations.

References

- Solubility of Things. (n.d.). This compound.

- CAS. (n.d.). This compound - CAS Common Chemistry.

- Chemsrc. (2023). This compound | CAS#:119-33-5.

- PubChem. (n.d.). This compound | C7H7NO3 | CID 8391.

- SIELC Technologies. (2018). This compound.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.

- Atul Ltd. (n.d.). 2 nitro para cresol | CAS No. 119-33-5 | this compound.

- Google Patents. (2005). CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.

- RSC Publishing. (n.d.). Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acid.

- NIST. (n.d.). Phenol, 4-methyl-2-nitro-.

- Pharmaffiliates. (n.d.). CAS No : 119-33-5| Chemical Name : this compound.

- Agency for Toxic Substances and Disease Registry. (2001). Nitrophenols.

- PubChem. (n.d.). 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442.

- Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?.

- ACS Omega. (2022). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.

- Google Patents. (2005). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.

- Wikipedia. (n.d.). 4-Nitrophenol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 119-33-5: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 4-methyl-2-nitro-phenol | 12167-20-3 [chemicalbook.com]

- 8. This compound | CAS#:119-33-5 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. 2 nitro para cresol | CAS No. 119-33-5 | this compound | Atul Ltd [atul.co.in]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. This compound | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]

- 14. fishersci.com [fishersci.com]

- 15. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

synthesis of 4-Methyl-2-nitrophenol from p-cresol

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Methyl-2-nitrophenol from p-Cresol

Introduction

This compound, also known as 2-nitro-p-cresol, is a valuable chemical intermediate widely utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] Its molecular structure, featuring hydroxyl, methyl, and nitro functional groups on a benzene ring, makes it a versatile precursor for a variety of more complex molecules. The synthesis of this compound from p-cresol is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. However, controlling the regioselectivity of the nitration to favor the desired 2-nitro isomer over other potential products presents a significant challenge that necessitates careful selection of synthetic methodology and precise control over reaction conditions.[3]

This guide, intended for researchers and chemical development professionals, provides a comprehensive overview of the . It delves into the underlying reaction mechanisms, offers a comparative analysis of common synthetic routes, presents detailed experimental protocols, and emphasizes the critical safety considerations inherent in nitration chemistry.

Part 1: Theoretical Foundations - The Chemistry of Cresol Nitration

The nitration of p-cresol is an electrophilic aromatic substitution (EAS) reaction. The core of this process involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring of p-cresol.[4]

Mechanism and Regioselectivity

The regiochemical outcome of the reaction is dictated by the electronic effects of the substituents already present on the benzene ring: the hydroxyl (-OH) group and the methyl (-CH₃) group. Both are activating groups, meaning they increase the nucleophilicity of the aromatic ring and direct incoming electrophiles to the ortho and para positions relative to themselves.

-

Generation of the Electrophile : In the widely used mixed-acid method, the nitronium ion is generated in situ through the reaction of concentrated nitric acid with concentrated sulfuric acid, where sulfuric acid acts as a catalyst by protonating nitric acid.

-

Electrophilic Attack : The p-cresol molecule has two positions ortho to the powerful activating hydroxyl group (C2 and C6) and one position para (C4), which is already occupied by the methyl group. The methyl group is also an ortho, para-director. The hydroxyl group is a much stronger activating group than the methyl group, and therefore, its directing effect dominates. This leads to the preferential attack of the nitronium ion at the C2 position, which is ortho to the hydroxyl group.[4][5]

-

Formation of the Sigma Complex : The attack of the nitronium ion disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Rearomatization : A base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

In some cases, particularly with concentrated sulfuric acid (68-72%), the reaction can also proceed via an ipso-substitution pathway, where the nitronium ion attacks the carbon atom bearing the methyl group (C4).[4] This forms a 4-methyl-4-nitrocyclohexadienone intermediate, which then undergoes an acid-catalyzed rearrangement to yield the final this compound product.[4]

Caption: Reaction mechanism for the nitration of p-cresol.

Part 2: Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for nitrating p-cresol involves a trade-off between factors like yield, regioselectivity, reaction time, cost, and safety.[1] Two prominent methods are the classical mixed acid nitration and the more modern Ceric Ammonium Nitrate (CAN) approach.

| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity/Selectivity | Key Advantages | Key Disadvantages |

| Mixed Acid Nitration | p-Cresol | Nitric Acid, Sulfuric Acid | Several hours | Moderate to High | Variable | Inexpensive reagents, well-established method. | Formation of isomeric byproducts, potential for over-nitration, significant safety concerns with mixed acids.[1] |

| CAN Nitration | p-Cresol | Cerium (IV) Ammonium Nitrate (CAN), NaHCO₃, Acetonitrile | 30 minutes | ~95 | High (single product) | High regioselectivity, rapid reaction, high yield, milder conditions. | CAN is a relatively expensive reagent.[1] |

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of this compound. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Synthesis via Mixed Acid Nitration[1][3]

This traditional method requires stringent temperature control to minimize byproduct formation and ensure safety.

Materials and Reagents:

-

p-Cresol

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (or other suitable solvent)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice-salt bath

Procedure:

-

Preparation of Nitrating Mixture: In a flask maintained in an ice-salt bath (-10°C to 0°C), slowly add concentrated nitric acid to concentrated sulfuric acid with vigorous stirring. Ensure the temperature is maintained below 5°C throughout the addition.

-

Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve p-cresol (1.0 molar equivalent) in dichloromethane. Cool the flask to between -5°C and 0°C using an ice-salt bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred p-cresol solution. It is critical to monitor the internal temperature and maintain it between -5°C and 0°C.[3] The rate of addition should be controlled to prevent a rapid temperature increase.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for an additional 1-2 hours. The reaction's progress can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching and Workup: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[3] Allow the mixture to warm to room temperature.

-

Extraction: Separate the organic layer. Wash it sequentially with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases. This neutralizes any remaining acids.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, which may contain isomeric impurities, can be purified by steam distillation or column chromatography to isolate the desired this compound.[1]

Protocol 2: Synthesis via Ceric Ammonium Nitrate (CAN)[1]

This method offers excellent regioselectivity and is significantly faster and often higher yielding.

Materials and Reagents:

-

p-Cresol

-

Ceric Ammonium Nitrate (CAN)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetonitrile

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-cresol (1 equivalent) and sodium bicarbonate (1 equivalent) in acetonitrile.

-

Nitration: To this stirring solution at room temperature, add Ceric Ammonium Nitrate (2 equivalents) portion-wise over approximately 10 minutes.

-

Reaction Completion: Continue stirring for an additional 20 minutes after the CAN addition is complete. Monitor the reaction progress by TLC.

-

Quenching and Extraction: Upon completion, quench the reaction by adding water. Extract the product into ethyl acetate (e.g., 3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter to remove the drying agent and remove the solvent under reduced pressure to yield this compound, often in high purity without the need for extensive purification.[1]

Part 4: Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Expected to be in the range of 32-35°C.[6]

-

Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.

-

Infrared (IR) spectroscopy to identify characteristic functional groups (-OH, -NO₂, Ar-H).

-

Mass Spectrometry (MS) to confirm the molecular weight (153.14 g/mol ).[6]

-

-

Chromatography: HPLC or GC can be used to assess purity and quantify any isomeric byproducts.[7]

Part 5: Critical Safety Considerations & Hazard Management

Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive and oxidizing nature of the reagents involved.[8]

-

Exothermic Hazard: Nitrations can generate a significant amount of heat. A failure to control the reaction temperature can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and potentially an explosion.[9] Always use an efficient cooling bath and add the nitrating agent slowly with vigorous stirring.[9]

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[10][11] They are also destructive to mucous membranes and the respiratory tract if inhaled.[10][12]

-

Personal Protective Equipment (PPE): At a minimum, chemical safety glasses, a face shield, appropriate chemical-resistant gloves (e.g., butyl rubber or Viton), and a lab coat must be worn at all times.[12] The reaction must be conducted within a chemical fume hood.

-

Storage: Nitric acid should be stored away from organic materials, reducing agents, and metals in a dedicated, well-ventilated acid cabinet.[11]

-

Spill & Waste Management: Have appropriate spill neutralization materials, such as sodium carbonate or sodium bicarbonate, readily available.[11] Acidic waste streams must be carefully neutralized before disposal and should not be mixed with organic solvent waste.[11]

Conclusion

The can be successfully achieved through several methods, most notably by classical mixed acid nitration or with Ceric Ammonium Nitrate. The mixed acid route is cost-effective but demands rigorous control over temperature to manage safety risks and minimize the formation of undesired isomers. In contrast, the CAN method provides a faster, safer, and more regioselective alternative, yielding a purer product, albeit at a higher reagent cost.[1] The selection of the optimal method will depend on the specific requirements of the laboratory or process, balancing the need for purity, yield, safety, and economic viability.

References

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. RSC Publishing.

- SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace.

- Taylor & Francis Online. (n.d.). Regioselective nitration of phenol under continuous microwave irradiation.

- PubMed. (2002). Regioselective nitration of phenol induced by catalytic antibodies.

- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.

- University of California, Riverside EH&S. (n.d.). Nitric Acid Safety.

- Taylor & Francis Online. (n.d.). Regioselective Nitration of Phenols by NaNO3 in Microemulsion.

- ResearchGate. (n.d.). Scheme 14. Nitration of phenols by metal nitrates.

- PrepChem.com. (n.d.). Synthesis of D. 2-Amino-5-nitro-p-cresol.

- Google Patents. (n.d.). CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.

- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.

- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.

- Google Patents. (n.d.). CH615901A5 - Process for the preparation of p-nitro-m-cresol.

- J-STAGE. (n.d.). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol.

- CORE. (n.d.). EVALUATION OF LEWIS ACID CATALYSED AND OTHER NITRATION STRATEGIES FOR THE SELECTIVE NITRATION OF CRESOLS.

- Google Patents. (n.d.). US2136187A - Nitration of para cresol.

- Google Patents. (n.d.). CN1336362A - 2,6-dinitro-p-cresol and is prepn. and use.

- Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?

- ScienceDirect. (n.d.). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones.

- Wikimedia Commons. (2022). File:Synthesis this compound (1).svg.

- Google Patents. (n.d.). CN105693522A - Preparation method of p-nitro-o-cresol.

- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

- Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry.

- Indian Academy of Sciences. (n.d.). New strategies for separations through reactions.

- Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Nitro-p-cresol | 119-33-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ehs.com [ehs.com]

- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 12. ehs.washington.edu [ehs.washington.edu]

4-Methyl-2-nitrophenol IUPAC name and synonyms

An In-Depth Technical Guide to 4-Methyl-2-nitrophenol for Researchers and Drug Development Professionals

Abstract

This compound, a nitrocresol isomer, serves as a pivotal chemical intermediate in a multitude of industrial and research applications. Its utility spans from the synthesis of dyes and agrochemicals to its emerging role as a precursor in pharmaceutical manufacturing. This guide provides an in-depth analysis of this compound, covering its fundamental chemical identity, physicochemical properties, comparative synthesis methodologies, and critical safety protocols. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and drug development professionals with the technical knowledge and field-proven insights required for the effective and safe utilization of this compound.

Core Identification: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is the foundation of reproducible science. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2][3]. This systematic name precisely describes its molecular structure: a phenol ring with a methyl group at position 4 and a nitro group at position 2 relative to the hydroxyl group.

In literature and commercial listings, it is frequently referenced by a variety of synonyms. A comprehensive awareness of these alternatives is crucial for exhaustive literature searches and material sourcing.

Common Synonyms:

Key Identification Numbers:

Physicochemical Properties

Understanding the physical and chemical properties of this compound is paramount for its handling, reaction design, and purification. The compound typically appears as a yellow to brownish crystalline solid or fused mass with a characteristic phenolic odor[1][7]. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [2][4][5] |

| Molecular Weight | 153.14 g/mol | [1][4][6] |

| Appearance | Yellow to brownish crystalline mass | [1][7] |

| Melting Point | 32-36.5 °C (90-98 °F) | [1][7] |

| Boiling Point | ~125 °C (257 °F) | [7] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [6] |

| Solubility | Slightly soluble in water | [7][8] |

| Vapor Pressure | 0.0419 mmHg at 25°C | [7] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound is a critical step for its downstream applications. The choice of synthetic route in a research or industrial setting is a strategic decision, balancing factors like yield, purity, cost, safety, and scalability. Below, we analyze three prominent methods for its preparation.[9]

Method 1: Direct Nitration of p-Cresol with Mixed Acid

This is the traditional and most established method. It involves the electrophilic substitution of p-cresol using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring.

-

Expertise & Experience: While this method utilizes inexpensive reagents, its primary drawback is the lack of regioselectivity. The hydroxyl and methyl groups are both ortho-, para-directing activators, leading to the formation of isomeric byproducts and the potential for over-nitration.[9] This necessitates extensive downstream purification, which can be costly and time-consuming in a drug development pipeline where purity is non-negotiable. Safety is also a major concern due to the highly corrosive and exothermic nature of mixed acids.[9]

Method 2: Direct Nitration of p-Cresol with Cerium (IV) Ammonium Nitrate (CAN)

This modern approach offers a significant improvement in regioselectivity. CAN is a milder and more selective nitrating agent for activated aromatic compounds like phenols.

-

Expertise & Experience: The key advantage here is the high yield of the desired 2-nitro isomer, often as the sole product.[9] The reaction is typically rapid, occurring at room temperature in minutes.[9] This high selectivity simplifies purification immensely, a major benefit for pharmaceutical applications. The primary trade-off is the higher cost of CAN compared to mixed acids, making it more suitable for high-value, lower-volume applications than for bulk chemical production.[9]

Method 3: Alkaline Hydrolysis of 2-Amino-4-methyl-1-nitrobenzene (p-nitro-o-toluidine)

This route involves the hydrolysis of a precursor amine. It is a multi-step process that can be advantageous if the starting material is readily available or if direct nitration proves problematic.

-

Expertise & Experience: This method can offer good purity but often requires more demanding reaction conditions, such as prolonged heating.[9] The overall process efficiency depends heavily on the synthesis of the starting toluidine. It is generally considered less direct than the nitration of p-cresol.

Comparative Performance Summary

| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Mixed Acid Nitration | p-Cresol | Nitric Acid, Sulfuric Acid | Several hours | Moderate to High | Variable | Inexpensive, well-established | Isomeric byproducts, over-nitration, safety concerns[9] |

| CAN Nitration | p-Cresol | Cerium (IV) Ammonium Nitrate | ~30 minutes | ~95% | High (single product) | High regioselectivity, rapid, high yield | Reagent is relatively expensive[9] |

| Hydrolysis | p-nitro-o-toluidine | Base (e.g., NaOH) | ~24 hours | Moderate | Good | Alternative route, good purity | Multi-step, long reaction time, harsh conditions[9] |

Experimental Protocols

A self-validating protocol is essential for trustworthy and reproducible results. The following protocol for the CAN-mediated synthesis is detailed to ensure clarity and success.

Protocol: Synthesis via Direct Nitration of p-Cresol with CAN

Objective: To synthesize this compound with high regioselectivity and yield.

Materials:

-

p-Cresol

-

Cerium (IV) Ammonium Nitrate (CAN)

-

Acetonitrile (solvent)

-

Water

-

Ethyl acetate (extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (drying agent)

Procedure:

-

Dissolution: In a suitable reaction flask, dissolve p-cresol (1 equivalent) in acetonitrile.[9]

-

Reagent Addition: At room temperature, add Cerium (IV) Ammonium Nitrate (2 equivalents) to the solution in portions over a 10-minute period with continuous stirring.[9]

-

Reaction: Continue stirring the mixture for an additional 20 minutes. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.[9]

-

Quenching: Upon completion, quench the reaction by adding deionized water.[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction three times to ensure complete recovery.[9]

-

Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and then dry over anhydrous sodium sulfate.[9]

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound.[9]

Synthesis Workflow Diagram (CAN Method)

Caption: Workflow for the selective synthesis of this compound using CAN.

Applications in Research and Drug Development

This compound is more than a simple building block; it is a versatile intermediate with significant applications.

-

Chemical Intermediate: It is a key precursor in the synthesis of dyes, pigments, and certain agrochemicals.[9] In the pharmaceutical industry, the nitro and hydroxyl groups offer reactive handles for further chemical modification, making it a valuable starting point for more complex molecules. It is used in the synthesis of 4-Methyl-2-nitroanisole, another useful intermediate.[10]

-

Analytical Reagent: The compound is used as a reagent in organic analytical chemistry.

-

Potential Therapeutic Relevance: Research has indicated that this compound exhibits acetylcholinesterase inhibitory activity. Acetylcholinesterase inhibitors are a class of drugs used to treat the cognitive symptoms of Alzheimer's disease and other neurological disorders. This finding opens a potential avenue for its use as a scaffold or lead compound in the development of new neurotherapeutics.

Safety, Handling, and Toxicity

Authoritative grounding in safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][6]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Eyewash stations and safety showers must be readily accessible.[12]

-

Personal Protective Equipment:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[7]

Toxicity Summary: The material is toxic by ingestion or skin contact.[7][8] Contact with the substance may cause severe injury, and effects may be delayed.[8] It is corrosive to skin and mucous membranes and may cause kidney and liver injury.[1]

Spectroscopic Profile

Spectroscopic data is essential for quality control and structural confirmation.

-

Mass Spectrometry: The NIST Chemistry WebBook and PubChem provide mass spectrometry data (electron ionization), which can be used to confirm the molecular weight and fragmentation pattern of the compound.[1][5] The nominal molecular ion peak would be observed at m/z 153.

-

Infrared (IR) Spectroscopy: The NIST WebBook also contains the gas-phase IR spectrum for this compound, which is useful for identifying its characteristic functional groups, such as the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, and the N-O stretches of the nitro group.[13]

References

- A Comparative Guide to the Synthesis of this compound for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). Matrix Fine Chemicals.

- Phenol, 4-methyl-2-nitro-. (n.d.). NIST WebBook.

- Phenol, 4-methyl-2-nitro- IR Spectrum. (n.d.). NIST WebBook.

Sources

- 1. This compound | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 119-33-5 [matrix-fine-chemicals.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]

- 6. 4-甲基-2-硝基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 4-methyl-2-nitro-phenol | 12167-20-3 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Methyl-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 4-Methyl-2-nitrophenol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. 4-Methyl-2-nitrophenol (C₇H₇NO₃), a key intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals, presents a compelling case for the power of modern spectroscopic techniques. Its nuanced structure, featuring a substituted aromatic ring with hydroxyl, methyl, and nitro functional groups, gives rise to a unique spectroscopic fingerprint. This guide, intended for researchers and professionals in the chemical sciences, provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere presentation of data, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information about its structural integrity and the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), reveals distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Broad Singlet | 1H | -OH |

| ~7.9 | d | 1H | H-3 |

| ~7.2 | dd | 1H | H-5 |

| ~6.9 | d | 1H | H-6 |

| ~2.3 | s | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shift of the hydroxyl proton (~10.5 ppm) is a characteristic feature of phenols, further deshielded by intramolecular hydrogen bonding with the adjacent nitro group. The aromatic region displays a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The doublet at approximately 7.9 ppm is assigned to the proton at position 3, which is deshielded by the adjacent electron-withdrawing nitro group. The doublet of doublets at ~7.2 ppm corresponds to the proton at position 5, coupled to both H-3 and H-6. The doublet at ~6.9 ppm is assigned to the proton at position 6. The singlet at approximately 2.3 ppm with an integration of 3H is unequivocally assigned to the methyl group protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a snapshot of the carbon framework of this compound.

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-1 (C-OH) |

| ~138 | C-2 (C-NO₂) |

| ~135 | C-4 (C-CH₃) |

| ~127 | C-5 |

| ~125 | C-3 |

| ~119 | C-6 |

| ~20 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-1) appears at a downfield chemical shift of around 155 ppm. The carbon attached to the electron-withdrawing nitro group (C-2) is also significantly deshielded, appearing at approximately 138 ppm. The remaining aromatic carbons exhibit chemical shifts in the range of 119-135 ppm. The upfield signal at around 20 ppm is characteristic of the methyl group carbon.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the labile hydroxyl proton.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon, improving signal-to-noise and simplifying the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic -OH |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Methyl (-CH₃) |

| ~1620, ~1580 | C=C stretch | Aromatic Ring |

| ~1530 | N-O asymmetric stretch | Nitro (-NO₂) |

| ~1340 | N-O symmetric stretch | Nitro (-NO₂) |

| ~1260 | C-O stretch | Phenolic |

Interpretation of the IR Spectrum: